4-Chloro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide
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Overview
Description
4-Chloro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C12H10ClN2O2 It is known for its unique structure that combines a chlorinated benzamide with a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine can produce an amide derivative.
Scientific Research Applications
4-Chloro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-hydroxybenzamide: Lacks the pyridine ring, which may affect its biological activity.
2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide: Lacks the chlorine atom, which can influence its reactivity and interactions.
4-Methyl-2-hydroxybenzamide: Lacks both the chlorine atom and the pyridine ring, resulting in different chemical and biological properties.
Uniqueness
4-Chloro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of both the chlorinated benzamide and the methyl-substituted pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
783371-04-0 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-4-5-15-12(6-8)16-13(18)10-3-2-9(14)7-11(10)17/h2-7,17H,1H3,(H,15,16,18) |
InChI Key |
ZQNNOVSATQHWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
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